molecular formula C25H20N2O7 B10861286 Tau-aggregation and neuroinflammation-IN-1

Tau-aggregation and neuroinflammation-IN-1

Cat. No.: B10861286
M. Wt: 460.4 g/mol
InChI Key: AKUILIKFHHXNNL-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tau-aggregation and neuroinflammation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative diseases, particularly Alzheimer’s disease. This compound is designed to target and inhibit the aggregation of tau proteins and the associated neuroinflammatory processes. Tau proteins are microtubule-associated proteins that play a crucial role in maintaining the stability of neuronal microtubules. in pathological conditions, tau proteins can become hyperphosphorylated and aggregate into neurofibrillary tangles, contributing to neurodegeneration and cognitive decline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tau-aggregation and neuroinflammation-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. For instance, the preparation of tau oligomers can be achieved by dissolving tau proteins in an aggregation buffer containing Tris-HCl, sodium chloride, and heparin, followed by incubation at 37°C with agitation .

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This may involve optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures. The use of bioreactors and automated synthesis platforms can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tau-aggregation and neuroinflammation-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert oxidized forms back to their reduced state.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized tau derivatives, while reduction reactions can yield reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Tau-aggregation and neuroinflammation-IN-1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used to study the chemical properties and reactivity of tau proteins and their derivatives.

    Biology: Researchers use the compound to investigate the biological processes involved in tau aggregation and neuroinflammation, as well as their impact on neuronal function.

    Medicine: The compound is explored as a potential therapeutic agent for treating neurodegenerative diseases, particularly Alzheimer’s disease, by targeting tau aggregation and neuroinflammatory pathways.

    Industry: In the pharmaceutical industry, the compound is used in drug development and screening assays to identify potential therapeutic candidates for neurodegenerative diseases.

Mechanism of Action

Tau-aggregation and neuroinflammation-IN-1 exerts its effects by targeting the molecular pathways involved in tau aggregation and neuroinflammation. The compound inhibits the hyperphosphorylation of tau proteins, preventing their aggregation into neurofibrillary tangles. Additionally, it modulates neuroinflammatory responses by inhibiting the activation of glial cells and the release of proinflammatory cytokines such as tumor necrosis factor alpha and interleukin 1 beta . This dual action helps to mitigate the neurotoxic effects of tau aggregation and neuroinflammation, thereby preserving neuronal function and cognitive abilities.

Comparison with Similar Compounds

Similar Compounds

Several compounds share similar properties and mechanisms of action with Tau-aggregation and neuroinflammation-IN-1, including:

Uniqueness

This compound is unique in its dual action of targeting both tau aggregation and neuroinflammatory pathways. This dual mechanism provides a comprehensive approach to mitigating the neurotoxic effects of tau pathology and inflammation, making it a promising candidate for therapeutic development in neurodegenerative diseases.

Properties

Molecular Formula

C25H20N2O7

Molecular Weight

460.4 g/mol

IUPAC Name

4-[(4aR)-8-acetyl-5,7-dihydroxy-3,4a,6-trimethyl-4-oxo-[1]benzofuro[3,2-f]indazol-1-yl]benzoic acid

InChI

InChI=1S/C25H20N2O7/c1-10-20(29)18(12(3)28)22-19(21(10)30)25(4)16(34-22)9-15-17(23(25)31)11(2)26-27(15)14-7-5-13(6-8-14)24(32)33/h5-9,29-30H,1-4H3,(H,32,33)/t25-/m0/s1

InChI Key

AKUILIKFHHXNNL-VWLOTQADSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C(=O)O)C)O2)C)C(=O)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C(=O)O)C)O2)C)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.